(2S)-1,1-dimethoxypropan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chiral amines similar to "(2S)-1,1-dimethoxypropan-2-amine" often involves multi-step processes that introduce or preserve chirality. A notable method for synthesizing chiral amino acids, which share functional group similarities, involves the quenching of a chiral glycine titanium enolate with trimethyl orthoformate, achieving high overall yields (Demong & Williams, 2002).

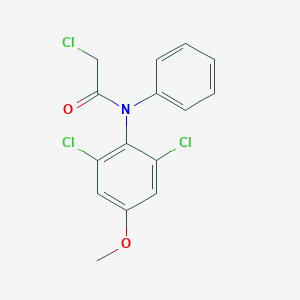

Molecular Structure Analysis

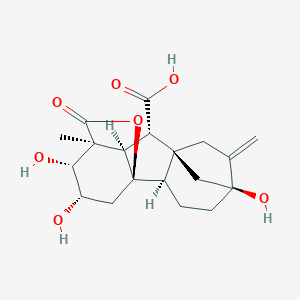

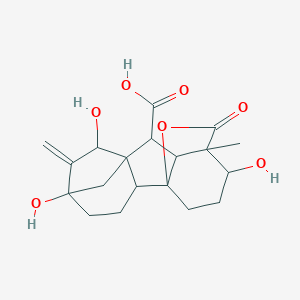

Understanding the molecular structure of "(2S)-1,1-dimethoxypropan-2-amine" requires analyzing its chiral center and the impact on its chemical behavior. Chiral molecules like this amine exhibit specific optical activities that are crucial in their application in enantioselective synthesis. The stereochemistry influences its interactions and reactivity with chiral and achiral molecules.

Chemical Reactions and Properties

Chiral amines participate in a variety of chemical reactions, including alkylation, acylation, and condensation, often acting as intermediates in the synthesis of pharmacologically active molecules. Their chemical properties are defined by the presence of the amine group, which is a site for nucleophilic attack, and the dimethoxy groups, which can influence the molecule's electronic environment and steric hindrance. For instance, the reaction of aryl amines with 2,2-dimethoxypropane in the presence of bismuth triflate under solvent-free conditions to produce dihydroquinolines demonstrates the versatility of similar structures in synthesizing heterocyclic compounds (Yadav et al., 2007).

科学的研究の応用

Catalytic Applications and Organic Synthesis

Synthesis of Dihydroquinolines and Benzodiazepines : The condensation of aryl amines with 2,2-dimethoxypropane (2,2-DMP) catalyzed by bismuth triflate under solvent-free conditions leads to the production of 1,2-dihydroquinolines. Similarly, the condensation with o-phenylenediamines yields benzodiazepines, showcasing its utility in synthesizing complex heterocyclic compounds (J. Yadav et al., 2007).

Asymmetric Synthesis of Amino Acids : The compound has been used in the asymmetric synthesis of amino-3,3-dimethoxypropanoic acid, demonstrating its versatility as a chiral building block in organic synthesis (D. Demong & Robert M. Williams, 2002).

Nickel(II) Complexes Synthesis : Research into the structural and spectroscopic features of mono- and binuclear nickel(II) complexes with tetradentate N(amine)2S(thiolate)2 ligation highlights its potential in creating materials with unique magnetic and electronic properties (R. T. Stibrany et al., 2005).

Chemical Characterization and Material Science

Chiral Configurational Assignments : A study on absolute configurational assignments of secondary amines by CD-sensitive dimeric zinc porphyrin host underscores its importance in determining the absolute configuration of chiral secondary amines, critical for pharmaceutical research and material science (Xuefei Huang et al., 2002).

Novel Synthesis Methods : The development of novel synthesis methods for diether–ester conjugated compounds for use as electron donors in polypropylene catalysts. This research shows its utility in improving the efficiency and sustainability of material production processes (Jian-Jun Hu, 2013).

Biomedical and Analytical Chemistry

Antineoplastic Agents Synthesis : The synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides for antineoplastic agents. This work illustrates its potential in the development of new therapeutic agents targeting cancer (G. Pettit et al., 2003).

Biobased Epoxy Hardeners : Research on oligobutadienes functionalized with primary amine groups for use as hardeners in epoxy resins. This study contributes to the development of sustainable and biobased materials for various applications (R. Auvergne et al., 2012).

特性

IUPAC Name |

(2S)-1,1-dimethoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKAVHTSXSLNB-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(OC)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1,1-dimethoxypropan-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)